![molecular formula C16H14F2N4O2S B5620998 N-{[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]methyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5620998.png)
N-{[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]methyl}-2-propyl-1,3-thiazole-4-carboxamide
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Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from basic aromatic or heterocyclic compounds. For instance, the design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showcased a complex synthesis pathway starting from 2-(4-methylphenyl)acetic acid, leading to compounds with significant anticancer activities (Ravinaik et al., 2021).
Molecular Structure Analysis
Molecular structure determination is critical for understanding the physical and chemical properties of a compound. Techniques like X-ray crystallography, IR, and NMR spectroscopy are instrumental in elucidating these structures. For example, the synthesis of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides involved structural determination through IR, 1H NMR spectroscopy, and X-ray analysis to confirm the product structure (Gein et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with biological targets, leading to various biological activities. The synthesis and biological activity of N‐Aryl‐4‐(5‐methyl‐[1,3,4]‐oxadiazolin‐2‐one‐3‐yl) Substituted Benzamides, which exhibited higher antimicrobial activity compared to reference drugs, is a case in point, illustrating the compound's reactivity and potential for therapeutic applications (Latthe & Badami, 2007).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystal structure are influenced by the molecular structure. For instance, the crystal structure and Hirshfeld surface analysis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide provided insights into the compound's physical characteristics and stability, aiding in the development of new materials or drugs (Prabhuswamy et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity with other chemicals, stability under various conditions, and mechanisms of reaction, are essential for designing compounds with desired functionalities. The study on 3,3-Diphenyl-3-(2-alkyl-1,3,4-oxadiazol-5-yl)propylcycloalkylamines highlighted the synthesis and evaluation of novel compounds for their antidiarrheal properties, showcasing the targeted chemical manipulation for specific biological activities (Adelstein et al., 1976).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]methyl]-2-propyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N4O2S/c1-2-4-13-20-11(8-25-13)15(23)19-7-12-21-16(24-22-12)14-9(17)5-3-6-10(14)18/h3,5-6,8H,2,4,7H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGUEYRMJSEQAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)NCC2=NOC(=N2)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-YL]methyl}-2-propyl-1,3-thiazole-4-carboxamide |
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